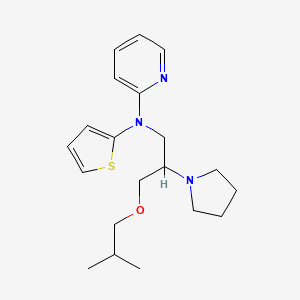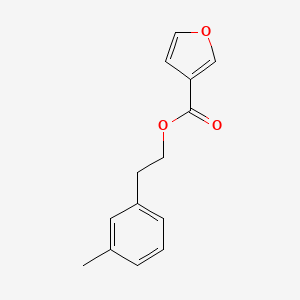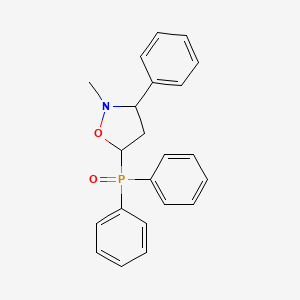
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the reaction of diphenylphosphoryl chloride with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as flame retardancy and thermal stability.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets and pathways. The phosphorus atom in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Another phosphorus-containing compound with similar reactivity.
Phosphine oxides: Compounds with a similar phosphorus-oxygen bond.
Oxazolidinones: Compounds with a similar oxazolidine ring structure.
Uniqueness
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is unique due to the combination of its phosphorus and oxazolidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
| 138865-97-1 | |
Fórmula molecular |
C22H22NO2P |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3 |
Clave InChI |
YTBYLFKSTDGNEP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


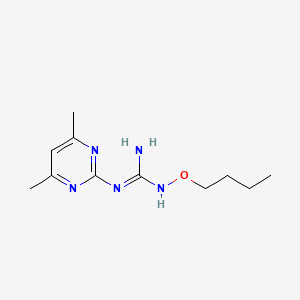
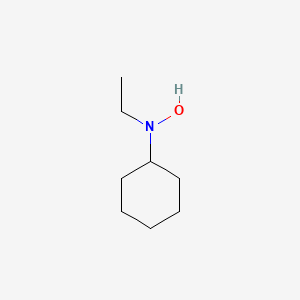
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/no-structure.png)

